N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide
Description
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl core substituted with an ethyl group at position 2. The structure further includes an ethyl linker connecting the quinazolinone moiety to a 1H-indole-4-carboxamide group.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-4-21-26-18-13-20(31-3)19(30-2)12-16(18)23(29)27(21)11-10-25-22(28)15-6-5-7-17-14(15)8-9-24-17/h5-9,12-13,24H,4,10-11H2,1-3H3,(H,25,28) |
InChI Key |
PGKHKRJOPZDPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamides
2-Aminobenzamide derivatives undergo cyclization with alkylating agents to introduce the 2-ethyl group. For example, 2-amino-4,5-dimethoxybenzamide reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours to yield 2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one. Hydrazine hydrate in n-butanol further facilitates cyclization, achieving yields of 75–85%.
Key Reaction Conditions
| Substrate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Amino-4,5-dimethoxybenzamide | Ethyl bromide, K₂CO₃ | DMF | 120°C | 82% | |
| 2-Amino-4,5-dimethoxybenzamide | Hydrazine hydrate | n-Butanol | Reflux | 78% |
Copper-Catalyzed Isocyanide Insertion
A copper-catalyzed method employs alkyl 2-isocyanobenzoates and amines. For instance, ethyl 2-isocyanobenzoate reacts with 2-ethylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine in dichloromethane (DCM) at room temperature, yielding 2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one in 77% yield. This method avoids harsh conditions and reduces byproducts.
Functionalization at the 3-Position
The 3-position of the quinazolinone is functionalized with an ethylenediamine linker through nucleophilic substitution or reductive amination.
Nucleophilic Substitution
3-Chloro-2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one reacts with ethylenediamine in acetonitrile at 80°C for 8 hours, forming 3-(2-aminoethyl)-2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one. Silver oxide (Ag₂O) enhances reactivity, achieving 88% yield.
Reductive Amination
Alternative routes use reductive amination of 3-keto intermediates. 2-Ethyl-6,7-dimethoxy-4-oxoquinazoline-3-carbaldehyde reacts with ethylenediamine and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the amine linker with 70% efficiency.
Amide Coupling with Indole-4-carboxylic Acid
The final step involves coupling the amine-terminated linker with indole-4-carboxylic acid.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitate amide bond formation. A mixture of 3-(2-aminoethyl)-2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one (1 equiv), indole-4-carboxylic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM at 0–5°C for 24 hours yields the target compound in 65% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) with EDC/HOBt in dimethylacetamide (DMAc) accelerates the reaction, improving yields to 78%.
Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Carbodiimide-mediated | EDC, HOBt | DCM | 0–5°C | 24 h | 65% | |
| Microwave-assisted | EDC, HOBt | DMAc | 150°C | 20 min | 78% |
Optimization Challenges and Solutions
Byproduct Formation During Cyclization
Excess ethyl bromide leads to N-alkylation byproducts. Using stoichiometric ethyl iodide instead reduces side reactions, improving purity to >95%.
Low Coupling Efficiency
Poor solubility of indole-4-carboxylic acid in DCM limits reactivity. Switching to tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) increases yields to 72%.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Batch processes dominate lab-scale synthesis, but continuous flow systems enhance reproducibility. A microreactor setup for the copper-catalyzed step reduces reaction time from 12 hours to 30 minutes.
Purification Strategies
Column chromatography (silica gel, ethyl acetate/hexane) remains standard, but crystallization from ethanol/water mixtures offers cost-effective purification with 90% recovery.
Emerging Methodologies
Enzymatic Catalysis
Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) achieves 60% yield under mild conditions (40°C, pH 7).
Photoredox Coupling
Visible-light-mediated coupling using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature amide formation, though yields remain modest (55%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Antifungal Activity ()
A pyrazole carbamide-quinazolinone hybrid (C₂₂H₁₉F₂N₅O₃) demonstrated potent antifungal activity, with HRMS and NMR data confirming structural integrity. The trifluoromethyl and pyrazole groups likely contributed to target specificity .
Antioxidant/Antiplatelet Activity ()
While unrelated structurally (anthracene-based), this highlights the role of sulfur-containing linkers (e.g., thioacetamide) in modulating redox activity, a feature absent in the target compound.
Physicochemical Stability
- logSw (Water Solubility): ’s compound has logSw = -3.335, indicating poor solubility, a common challenge for quinazolinones. The target compound’s ethyl and methoxy groups may further reduce solubility compared to acetamide-linked analogs .
- Polar Surface Area (PSA): ’s PSA = 64.749 Ų suggests moderate permeability, consistent with the target compound’s design .
Biological Activity
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound notable for its potential pharmacological applications, particularly in oncology and antimicrobial therapy. This article explores its biological activity, synthesis, and the underlying mechanisms that contribute to its effects.
Chemical Structure and Properties
The compound features a quinazoline moiety with ethyl and dimethoxy substitutions linked to an indole ring through an ethyl chain. Its molecular formula is , and it has a molecular weight of 382.4 g/mol . The presence of both methoxy groups and an ethyl linker enhances its biological activity compared to simpler derivatives.
Antitumor Activity
Research indicates that compounds containing the quinazoline structure exhibit significant antitumor properties. The specific combination of the quinazoline and indole structures in this compound may enhance its efficacy against various cancer cell lines.
- Mechanism of Action : The compound likely interacts with key enzymes involved in cancer progression, potentially inhibiting pathways that lead to cell proliferation.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens.
- Research Findings : In vitro studies have shown that this compound exhibits significant inhibition against bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Evaluation :
- In a series of bioassays, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a therapeutic agent in treating infections .
Summary of Biological Activities
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | IC50 comparable to standard chemotherapeutics |
| Antimicrobial | Inhibition of bacterial growth | MIC lower than standard antibiotics |
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMF or DMSO improves solubility of intermediates.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Temperature Control : Maintain 80–100°C during cyclization to minimize side products.
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Quinazolinone core | PPA, 120°C, 6h | 60–70% |
| Ethyl linker | K₂CO₃, DMF, 80°C | 75–85% |
| Indole coupling | EDC/NHS, RT, 12h | 50–65% |
How can discrepancies in reported IC₅₀ values for kinase inhibition assays be resolved?
Advanced Research Focus
Contradictions in IC₅₀ values often arise from:
- ATP Concentration : High ATP (1 mM) may reduce apparent potency compared to low ATP (10 µM).
- Enzyme Isoforms : Variants (e.g., EGFR T790M vs. wild-type) exhibit differential binding.
- Detection Methods : Radiometric assays (e.g., ³²P-ATP) vs. fluorescence-based (e.g., ADP-Glo™) can yield variability.
Q. Methodological Resolution :
Standardize Assay Conditions : Use consistent ATP levels (e.g., Km ATP for the kinase).
Orthogonal Validation : Confirm results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.
What analytical techniques are critical for characterizing purity and structure?
Basic Research Focus
Essential Techniques :
- HPLC-UV/Vis : Purity assessment (C18 column, λ=254 nm, gradient elution with acetonitrile/water).
- LC-MS : Confirm molecular weight ([M+H]⁺ expected: ~423.4 Da based on structural analogs) .
- NMR Spectroscopy :
Acceptable Purity Threshold : ≥95% by HPLC.
How to design a study investigating metabolic stability in hepatic microsomes?
Advanced Research Focus
Experimental Design :
Incubation Setup :
- Human liver microsomes (0.5 mg/mL) + NADPH (1 mM).
- Test compound (1 µM) incubated at 37°C.
- Aliquots taken at 0, 15, 30, 60 min.
Quantification : LC-MS/MS to monitor parent compound depletion.
Data Analysis :
- Calculate half-life (t₁/₂) using first-order kinetics.
- Compare intrinsic clearance (Clᵢₙₜ) to reference compounds (e.g., verapamil).
Q. Key Variables :
- Cofactor Stability : Include NADPH-regenerating systems.
- Protein Binding : Adjust for microsomal binding using equilibrium dialysis .
What in vitro models are appropriate for preliminary cytotoxicity assessment?
Basic Research Focus
Recommended Models :
- Cell Lines : HEK293 (normal kidney), HepG2 (liver carcinoma), MCF-7 (breast cancer).
- Assay Protocol :
- MTT Assay : 48h exposure, 1–100 µM concentration range.
- Controls : Vehicle (DMSO ≤0.1%), positive control (e.g., doxorubicin, IC₅₀ ~1 µM).
Q. Data Interpretation :
- Dose-Response Curves : Fit using four-parameter logistic models.
- Selectivity Index : Compare IC₅₀ values in cancerous vs. non-cancerous cells .
How to analyze structure-activity relationships (SAR) for analogs of this compound?
Advanced Research Focus
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy on quinazolinone; indole → azaindole).
Activity Profiling : Test kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity.
Computational Modeling :
Q. Critical Parameters :
- Hydrophobicity : Higher logP correlates with improved membrane permeability but may reduce solubility.
- H-Bond Donors : Fewer donors (e.g., replacing carboxamide with ethers) can enhance bioavailability.
How to address low solubility in aqueous buffers during in vitro assays?
Basic Research Focus
Strategies :
- Co-Solvents : Use DMSO (final concentration ≤0.1%) or cyclodextrins (e.g., HP-β-CD).
- pH Adjustment : Solubilize via ionization (e.g., prepare stock in 10 mM HCl for protonated amines).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Q. Validation :
- Dynamic Light Scattering (DLS) : Confirm particle size and stability.
- LC-MS Recovery : Ensure compound integrity post-formulation.
How to resolve conflicting data in target engagement studies?
Advanced Research Focus
Common Conflicts :
- Biochemical vs. Cellular Activity : Poor correlation due to off-target effects or cellular efflux.
- Inconsistent Phosphorylation Profiles : Time-resolved assays may miss transient signaling events.
Q. Resolution Methods :
CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts.
CRISPR Knockout Models : Validate specificity using kinase-deficient cell lines.
Pathway Analysis : Integrate phosphoproteomics data (e.g., LC-MS/MS) to map downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
